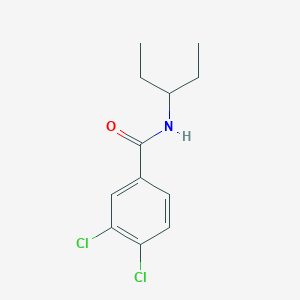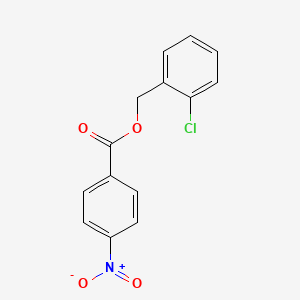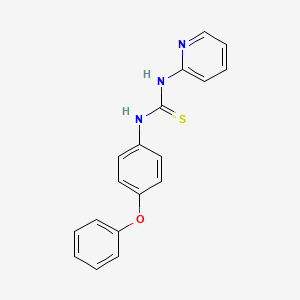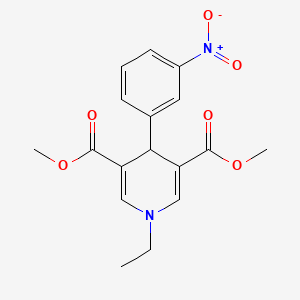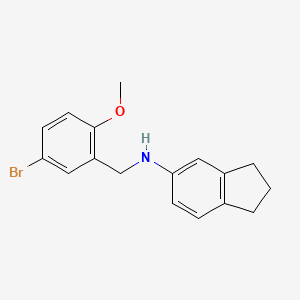
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, also known as BIA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BIA is a small molecule that belongs to the class of indenylamines, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is not fully understood. However, studies have suggested that (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine exerts its neuroprotective and anti-cancer effects through multiple pathways. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and apoptosis.
Biochemical and Physiological Effects:
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to have a range of biochemical and physiological effects. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in lab experiments is its small size, which allows for easy penetration into cells and tissues. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in lab experiments is its potential toxicity. Studies have shown that high doses of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can cause cytotoxicity and apoptosis in normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in in vivo experiments.
Orientations Futures
There are several future directions for research on (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can protect against neuronal damage caused by oxidative stress and inflammation, which are involved in the pathogenesis of these diseases. Another area of interest is its potential as an anti-cancer agent. Further studies are needed to elucidate the mechanisms underlying (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine's anti-cancer effects and to determine its efficacy in animal models of cancer. In addition, studies are needed to investigate the potential side effects and toxicity of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in humans.
Méthodes De Synthèse
The synthesis of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine involves the reaction of 5-bromo-2-methoxybenzaldehyde with 2,3-dihydro-1H-indene in the presence of a reducing agent such as sodium borohydride. The reaction yields (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ol, which is then converted to the amine derivative using an amine source such as ammonium chloride and a reducing agent such as sodium borohydride. The final product, (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, is obtained after purification using column chromatography.
Applications De Recherche Scientifique
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can protect against neuronal damage caused by oxidative stress, inflammation, and excitotoxicity. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
In addition, (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been studied for its potential as an anti-cancer agent. Studies have shown that (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has also been shown to have anti-metastatic effects, making it a potential candidate for the treatment of metastatic cancers.
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-20-17-8-6-15(18)9-14(17)11-19-16-7-5-12-3-2-4-13(12)10-16/h5-10,19H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDKYFYIGTNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5855843.png)
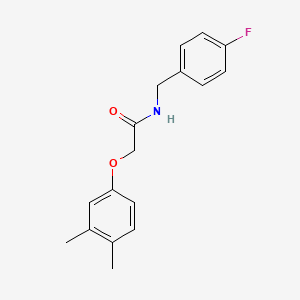
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)



